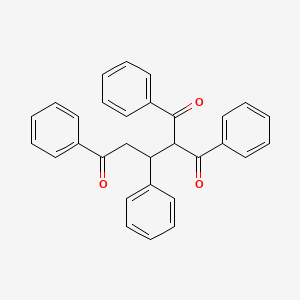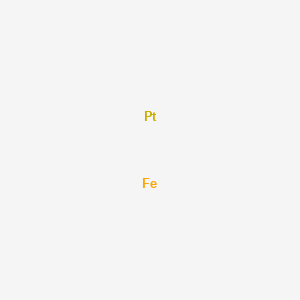
Iron;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and wide range of applications. These compounds combine the magnetic properties of iron with the catalytic and corrosion-resistant properties of platinum, making them valuable in various fields such as data storage, catalysis, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired alloy .
Industrial Production Methods
In industrial settings, iron-platinum alloys are often produced using high-temperature arc melting followed by annealing. This process involves melting the constituent metals in an electric arc furnace and then cooling them under controlled conditions to achieve the desired microstructure and properties .
Análisis De Reacciones Químicas
Types of Reactions
Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, they can be oxidized to form iron oxide and platinum oxide under specific conditions. Reduction reactions often involve the use of hydrogen gas to revert the oxides back to their metallic forms .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxygen or air for oxidation. The reactions typically occur at elevated temperatures to facilitate the formation and decomposition of the compounds .
Major Products
The major products formed from these reactions include iron oxide, platinum oxide, and the reduced metallic forms of iron and platinum. These products are often used in various industrial applications, including catalysis and magnetic storage .
Aplicaciones Científicas De Investigación
Iron-platinum compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their high catalytic activity and stability.
Biology: Employed in the development of biosensors and imaging agents for biological studies.
Industry: Applied in the production of high-density magnetic storage devices and corrosion-resistant coatings.
Mecanismo De Acción
The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the compounds provide active sites for chemical reactions, facilitating the conversion of reactants to products. In medical applications, they interact with cellular components to induce therapeutic effects, such as the generation of reactive oxygen species that can kill cancer cells .
Comparación Con Compuestos Similares
Iron-platinum compounds are unique due to their combination of magnetic and catalytic properties. Similar compounds include:
Iron-nickel alloys: Known for their magnetic properties but lack the catalytic efficiency of iron-platinum compounds.
Platinum-cobalt alloys: Exhibit good catalytic properties but are less magnetic compared to iron-platinum compounds.
Iron-copper alloys: Used in various industrial applications but do not possess the same level of corrosion resistance as iron-platinum compounds.
Iron-platinum compounds stand out due to their superior combination of properties, making them highly versatile and valuable in multiple fields.
Propiedades
Número CAS |
12186-46-8 |
|---|---|
Fórmula molecular |
FePt |
Peso molecular |
250.93 g/mol |
Nombre IUPAC |
iron;platinum |
InChI |
InChI=1S/Fe.Pt |
Clave InChI |
CMHKGULXIWIGBU-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
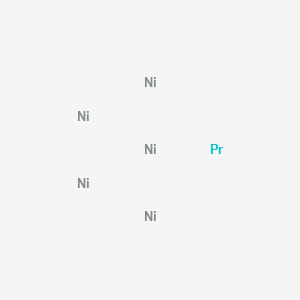

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
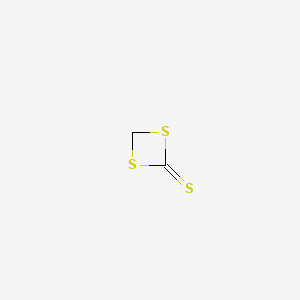
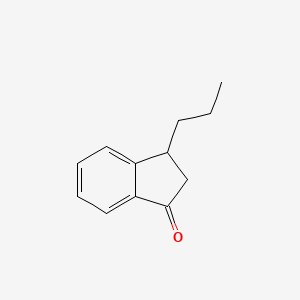
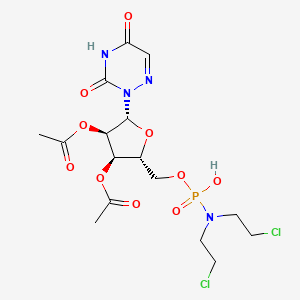
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
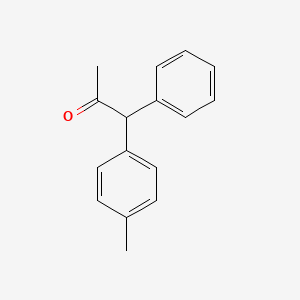
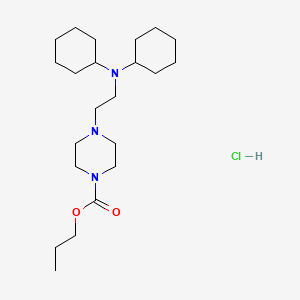
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
